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Compound of Interest

Compound Name: Fluindapyr

Cat. No.: B1441959

A Comparative Toxicological Profile of Fluindapyr and Fluxapyroxad: A Guide for Researchers

This guide provides a comprehensive comparison of the toxicological profiles of two succinate
dehydrogenase inhibitor (SDHI) fungicides, fluindapyr and fluxapyroxad. The information is
intended for researchers, scientists, and drug development professionals to facilitate an
objective evaluation of their relative safety and biological effects. All data is sourced from
publicly available regulatory assessments and scientific literature.

Executive Summary

Both fluindapyr and fluxapyroxad are broad-spectrum fungicides that function by inhibiting
succinate dehydrogenase (Complex Il) in the mitochondrial respiratory chain, thereby
disrupting fungal respiration. While they share a common mode of action, their toxicological
profiles exhibit notable differences in target organs and potency across various endpoints. This
guide summarizes their acute, chronic, reproductive, developmental, and ecotoxicological
effects, supported by quantitative data and detailed experimental protocols.

Comparative Toxicology Data

The following tables provide a quantitative comparison of the toxicological endpoints for
fluindapyr and fluxapyroxad.

Table 1: Acute Toxicity
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Endpoint Fluindapyr

Fluxapyroxad

Oral LDso (rat) >2000 mg/kg bw

>2000 mg/kg bw[1][2]

Dermal LDso (rat) >2000 mg/kg bw

>2000 mg/kg bw[1][2]

Inhalation LCso (rat, 4-hr) >5.1 mg/L

>5.1 mg/L[1][2]

Skin Irritation (rabbit) Not an irritant

Slightly irritating[1]

Eye Irritation (rabbit) Not an irritant

Not an irritant[1]

Dermal Sensitization Moderate sensitizer

Not a sensitizer[1]

Table 2: Chronic Toxicity and Carcinogenicity

Endpoint Fluindapyr

Fluxapyroxad

Primary Target Organs Liver (dog), Thyroid

Liver, Thyroid (rat)[3][4]

Chronic NOAEL (dog) 8 mg/kg/day (1-year)[5]

Not specified

Chronic NOAEL (rat) >330 mg/kg/day

2.1 mg/kg/day (2-year)[6][7]

] o o "Not likely to be carcinogenic
Carcinogenicity Classification
to humans"[5]

"Not likely to be carcinogenic

to humans"[4]

ble 3: luct I | | Toxici

Endpoint Fluindapyr

Fluxapyroxad

Reproductive Toxicity NOAEL

30 mg/kg/da
(rat) g/kg/aay

300 mg/kg/day (highest dose
tested)[6]

Developmental Toxicity NOAEL

1000 mg/kg/day (limit dose)[8]
(rat)

1000 mg/kg/day (highest dose
tested)[6]

Developmental Toxicity NOAEL

1000 mg/kg/day (limit dose)[8
(rabbit g/kg/day ( 8]

25 mg/kg/day[6]

Evidence of Increased N
o]
Susceptibility

No
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Table 4: Ecotoxicity

Endpoint Fluindapyr Fluxapyroxad
Fish (Acute LCso) Highly toxic 0.145 mg/L (96-hr)[2]
Aquatic Invertebrates (Acute ] ) 2.55 mg/L (48-hr, Daphnia
Highly toxic
ECso) magna)[2]
Aquatic Plants (ECso) Minimal toxic effects 0.370 mg/L (72-hr, Algae)[2]
Honeybee (Acute Contact ) )
Practically non-toxic >100 p g/bee [9]
LDso)
Honeybee (Acute Oral LDso) Practically non-toxic >100 p g/bee [9]
Earthworm (Reproduction) Effects at = 1 mg/kg[6] Effects observed[10]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted
according to standardized international guidelines, predominantly those established by the
Organisation for Economic Co-operation and Development (OECD). Below are summaries of
the methodologies for key experimental protocols.

Acute Toxicity Studies

e Oral (OECD 401/420/423), Dermal (OECD 402), and Inhalation (OECD 403): These studies
aim to determine the median lethal dose (LDso) or concentration (LCso) of a substance.[3][8]
[9] Typically, the test substance is administered in graduated doses to groups of rodents
(usually rats). For oral and dermal studies, a single dose is administered, and for inhalation
studies, exposure is for a defined period (usually 4 hours).[3][8][9] Animals are observed for
a period of 14 days for signs of toxicity and mortality.[9]

Chronic Toxicity and Carcinogenicity Studies (OECD
451/452)

e These long-term studies, typically lasting 12-24 months in rodents, are designed to identify
the potential of a substance to cause cancer and other chronic health effects.[7][11][12] The
test substance is administered daily to several groups of animals at different dose levels.[12]
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Endpoints include clinical observations, body weight changes, hematology, clinical chemistry,
and comprehensive histopathological examination of tissues and organs.[12]

Reproductive and Developmental Toxicity Studies

o Two-Generation Reproduction Toxicity (OECD 416): This study evaluates the effects of a
substance on reproductive performance and offspring development over two generations of
animals. The substance is administered to parental animals before mating, during gestation,
and through lactation.

e Prenatal Developmental Toxicity (OECD 414): Pregnant animals (typically rats and rabbits)
are administered the test substance during the period of organogenesis.[13] The dams are
examined for signs of toxicity, and the fetuses are evaluated for developmental
abnormalities, growth retardation, and survival.[13]

Neurotoxicity Study (OECD 424)

e This study is designed to detect potential adverse effects of a substance on the nervous
system.[14][15] Animals are administered the substance, and a battery of functional
observational tests, motor activity measurements, and detailed neuropathological
examinations are conducted.[14][15]

Mechanism of Action and Signaling Pathway

Both fluindapyr and fluxapyroxad are classified as succinate dehydrogenase inhibitors
(SDHIs). Their primary mode of action is the disruption of mitochondrial respiration in fungi.

SDHI Mechanism of Action

SDHIs bind to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, also
known as Complex Il of the mitochondrial electron transport chain.[16] This binding blocks the
oxidation of succinate to fumarate in the Krebs cycle and prevents the transfer of electrons to
the ubiquinone pool. The inhibition of this crucial enzymatic step leads to a depletion of cellular
ATP, ultimately inhibiting fungal spore germination and mycelial growth.[16]
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Caption: Mechanism of action of SDHI fungicides.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key toxicological studies.
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Acute Oral Toxicity Workflow (Based on OECD 423)
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Caption: Workflow for an acute oral toxicity study.

28-Day Repeated Dose Dermal Toxicity Workflow (Based
on OECD 410)

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1441959?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Start: Animal Acclimatization
and Grouping

Daily dermal application of
test substance for 28 days

.

Daily Observations:
- Clinical signs
- Dermal irritation
- Body weight
- Food consumption

.

Clinical Pathology at termination:
- Hematology
- Clinical chemistry

.

Gross necropsy and
organ weight analysis

.

Histopathology of skin
and target organs

End: Determine NOAEL

Click to download full resolution via product page

Caption: Workflow for a 28-day dermal toxicity study.

Conclusion

Fluindapyr and fluxapyroxad, both effective SDHI fungicides, exhibit low acute toxicity. Their
chronic toxicity profiles show effects on the liver, with fluxapyroxad also affecting the thyroid in
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rats. Neither compound is considered likely to be a human carcinogen, and they do not show
increased susceptibility in developmental toxicity studies. However, fluindapyr has been noted
to cause reproductive and offspring effects. In terms of ecotoxicity, both substances can be
toxic to aquatic organisms, while they show low toxicity to honeybees. The choice between
these compounds for specific applications may depend on a detailed risk assessment that
considers the specific use pattern and potential for exposure to sensitive non-target organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

¢ 2. mda.state.mn.us [mda.state.mn.us]

e 3. oecd.org [oecd.org]

¢ 4. downloads.regulations.gov [downloads.regulations.gov]

o 5. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate
dehydrogenase complex - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. Evaluation of the toxic effects of fluindapyr, a novel SDHI fungicide, to the earthworms
Eisenia fetida - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. policycommons.net [policycommons.net]

» 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

e 9. nucro-technics.com [nucro-technics.com]

e 10. beyondpesticides.org [beyondpesticides.org]

e 11. mhiw.go.jp [mhlw.go.jp]

e 12. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
e 13. catalog.labcorp.com [catalog.labcorp.com]

e 14. catalog.labcorp.com [catalog.labcorp.com]

e 15. oecd.org [oecd.org]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1441959?utm_src=pdf-body
https://www.benchchem.com/product/b1441959?utm_src=pdf-custom-synthesis
https://gyansanchay.csjmu.ac.in/wp-content/uploads/2023/03/DERMAL-TOXICITY-STUDIES.pdf
https://www.mda.state.mn.us/sites/default/files/inline-files/nair-fluxapyroxad.pdf
https://www.oecd.org/en/publications/2009/09/test-no-403-acute-inhalation-toxicity_g1gh2927.html
https://downloads.regulations.gov/EPA-HQ-OPP-2020-0228-0007/content.pdf
https://pubmed.ncbi.nlm.nih.gov/37778286/
https://pubmed.ncbi.nlm.nih.gov/37778286/
https://pubmed.ncbi.nlm.nih.gov/37482356/
https://pubmed.ncbi.nlm.nih.gov/37482356/
https://policycommons.net/artifacts/4079189/oecdocde-451/4886497/
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://beyondpesticides.org/dailynewsblog/2025/09/study-of-earthworms-finds-fluorinated-pesticides-threaten-soil-ecosystems/
https://www.mhlw.go.jp/shingi/2003/06/dl/s0603-4j.pdf
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5904-505-chronic-toxicity-tests-oecd-452-2018
https://catalog.labcorp.com/crop-chemical/oecd-414-prenatal-development-toxicity-study
https://catalog.labcorp.com/crop-chemical/oecd-424-ocspp-870-6200-neurotoxicity-study-in-rodents
https://www.oecd.org/en/publications/test-no-424-neurotoxicity-study-in-rodents_9789264071025-en.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e 16. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [comparative toxicology of fluindapyr and fluxapyroxad].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1441959#comparative-toxicology-of-fluindapyr-and-
fluxapyroxad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.mdpi.com/1422-0067/22/22/12362
https://www.benchchem.com/product/b1441959#comparative-toxicology-of-fluindapyr-and-fluxapyroxad
https://www.benchchem.com/product/b1441959#comparative-toxicology-of-fluindapyr-and-fluxapyroxad
https://www.benchchem.com/product/b1441959#comparative-toxicology-of-fluindapyr-and-fluxapyroxad
https://www.benchchem.com/product/b1441959#comparative-toxicology-of-fluindapyr-and-fluxapyroxad
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1441959?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

